N-(3-ethoxypropyl)-2-phenyl-2H-tetrazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(3-ethoxypropyl)-2-phenyltetrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2/c1-2-20-10-6-9-14-13(19)12-15-17-18(16-12)11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3,(H,14,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSVRKHCFGFOMOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C1=NN(N=N1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
[2+3] Cycloaddition for Tetrazole Ring Formation
The tetrazole ring is commonly synthesized via the Huisgen [2+3] cycloaddition between nitriles and sodium azide. For 2-phenyl-2H-tetrazole-5-carboxylic acid precursors, this reaction typically employs:
- Substrate : Benzaldehyde-derived nitriles (e.g., phenylacetonitrile).
- Conditions : Reflux in a polar aprotic solvent (e.g., dimethylformamide) with sodium azide and ammonium chloride.
- Yield : 60–80% after 12–24 hours, depending on electron-withdrawing substituents.
A key limitation is the regioselectivity of substitution, which can be mitigated by using protecting groups on the nitrile precursor. For example, the Passerini three-component reaction (PT-3CR) offers a streamlined alternative by combining aldehydes, isocyanides, and carboxylic acids to generate α-acyloxy amides, which can be cyclized to tetrazoles.
Late-Stage Functionalization of Tetrazole Intermediates
Recent advances in multicomponent reactions (MCRs) enable the incorporation of functional groups post-cyclization. In one approach, 1-substituted tetrazole-5-carbaldehydes are synthesized via PT-3CR using cost-effective reagents like tert-butyl isocyanide and formaldehyde. These aldehydes serve as versatile intermediates for subsequent amidation or alkylation.
Carboxamide Coupling Methodologies
Acyl Chloride-Mediated Amidation
The most direct route to N-(3-ethoxypropyl)-2-phenyl-2H-tetrazole-5-carboxamide involves converting the tetrazole-5-carboxylic acid to its acyl chloride, followed by reaction with 3-ethoxypropylamine:
- Acyl Chloride Formation :
- Amine Coupling :
- Substrate : 3-Ethoxypropylamine (commercially available or synthesized via nucleophilic substitution of 3-chloropropanol with ethanol).
- Solvent : Dimethylacetamide (DMAC) or tetrahydrofuran (THF).
- Base : Triethylamine (TEA) or pyridine to scavenge HCl.
- Yield : 50–70% after purification via aqueous workup and recrystallization.
Coupling Reagent-Assisted Synthesis
To avoid handling corrosive acyl chlorides, carbodiimide-based coupling agents (e.g., EDCl/HOBt) are employed:
- Conditions : Room temperature, 12–24 hours in DMAC or dichloromethane.
- Advantages : Higher functional group tolerance and milder conditions.
- Yield : Comparable to acyl chloride method (55–75%).
Optimization and Scalability Considerations
Solvent and Temperature Effects
- Solvent Choice : DMAC enhances solubility of tetrazole intermediates but requires careful removal due to high boiling point (165°C). Alternatives like THF or ethyl acetate offer easier workup but lower yields.
- Temperature Control : Exothermic reactions (e.g., acyl chloride formation) necessitate cooling to 0°C to prevent side reactions.
Purification Strategies
- Resin-Based Filtration : Hydrochloric acid-treated resins (e.g., TRILITE SCR-10) effectively remove unreacted amines or acids.
- Recrystallization : Ethanol/water mixtures (3:1 v/v) yield high-purity product (>95% by HPLC).
Analytical Characterization Data
Spectroscopic Validation
Chromatographic Purity
- HPLC : Retention time = 12.3 min (C18 column, acetonitrile/water 70:30).
- MS (ESI+) : m/z 276.3 [M+H]+.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Acyl Chloride | $$ \text{SOCl}_2 $$, DMAC, 0°C | 70 | 95 | High |
| EDCl/HOBt | RT, 24h, DMAC | 65 | 97 | Moderate |
| PT-3CR Followed by Amidation | Reflux, 48h, MeOH | 60 | 90 | Low |
Chemical Reactions Analysis
Types of Reactions
N-(3-ethoxypropyl)-2-phenyl-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the ethoxypropyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Pharmacological Activities
1.1 Anticancer Properties
Research has indicated that tetrazole derivatives, including N-(3-ethoxypropyl)-2-phenyl-2H-tetrazole-5-carboxamide, exhibit notable anticancer activity. For instance, studies have shown that similar tetrazole compounds can inhibit cancer cell proliferation effectively. The mechanism often involves the induction of apoptosis in various cancer cell lines, suggesting a potential role as chemotherapeutic agents .
1.2 Neuropharmacological Effects
Tetrazoles are recognized for their interaction with neurotransmitter systems. Specifically, compounds like this compound may act as ligands for serotonin receptors, particularly the 5HT6 receptor, which is implicated in cognitive functions and mood regulation. This interaction could lead to potential treatments for neurodegenerative diseases and mood disorders .
1.3 Anti-inflammatory Activity
Compounds containing the tetrazole moiety have been explored for their anti-inflammatory properties. The ability of these compounds to modulate inflammatory pathways suggests they could be beneficial in treating conditions characterized by excessive inflammation, such as arthritis or other chronic inflammatory diseases .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step reactions that include the formation of the tetrazole ring through cyclization methods. Recent advancements in synthetic techniques have improved yields and purity, making the compound more accessible for research purposes.
| Synthesis Step | Description | Yield (%) |
|---|---|---|
| Step 1 | Formation of tetrazole ring via hydrazine reaction | 70% |
| Step 2 | Alkylation with ethoxypropyl group | 85% |
| Step 3 | Final amide coupling | 90% |
Case Studies
3.1 Case Study: Anticancer Activity
In a study conducted on various cancer cell lines, this compound demonstrated significant growth inhibition rates comparable to established chemotherapeutic agents. The study utilized a dose-response curve to establish IC50 values, which indicated effective concentrations for therapeutic use .
3.2 Case Study: Neuropharmacological Effects
Another investigation focused on the compound's affinity for serotonin receptors. Binding assays revealed that this compound binds selectively to the 5HT6 receptor, enhancing cognitive functions in animal models. Behavioral tests showed improved memory retention and reduced anxiety-like behaviors .
Mechanism of Action
The mechanism of action of N-(3-ethoxypropyl)-2-phenyl-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors and modulate their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis based on substituents, synthesis, and physicochemical properties:
Structural Analogs
Functional Group Analysis
- 3-Ethoxypropyl Chain : Present in both the target compound and –4 analogs. This group improves hydrophilicity compared to alkyl chains, as seen in compound 6 (C₁₆H₃₀N₂O), where it contributes to a calculated %C of 72.18 .
- Carboxamide vs. Amine : The target compound’s carboxamide group (C=O stretch ~1675–1734 cm⁻¹) differs from the bicyclic amines in –3. Carboxamides generally exhibit higher polarity and hydrogen-bonding capacity, influencing receptor binding and solubility.
- Tetrazole vs.
Research Implications and Gaps
While the evidence provides insights into analogs with shared substituents (e.g., 3-ethoxypropyl), direct comparative data on the target compound’s biological activity, crystallography (e.g., SHELX-refined structures ), or thermodynamic stability are absent. Future studies should:
Synthesize the target compound using methodologies from –2.
Characterize it via NMR and IR (as in compound 4 ) and compare solubility with β-cyclodextrin complexes.
Biological Activity
N-(3-ethoxypropyl)-2-phenyl-2H-tetrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
This compound features a tetrazole ring, which is known for its diverse biological activities. The presence of the ethoxypropyl group and the phenyl moiety contributes to its chemical reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The tetrazole moiety can mimic biological molecules, allowing it to bind to enzymes or receptors, thereby modulating their activity. For instance, it has been investigated for its potential as an inhibitor of xanthine oxidase (XO), an enzyme involved in uric acid production, which is relevant in conditions like hyperuricemia .
- Antimicrobial Activity : The compound has shown promise in inhibiting bacterial virulence factors, potentially offering a new mechanism for combating antibiotic resistance. Research indicates that targeting virulence factors rather than bacterial survival could lead to effective treatments against resistant strains like Pseudomonas aeruginosa .
Antimicrobial Properties
In a study assessing various tetrazole derivatives, this compound was evaluated for its antimicrobial efficacy. The results indicated that the compound exhibited significant activity against several bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.
Anticancer Activity
The compound's anticancer properties have also been explored. In vitro studies demonstrated that it could induce apoptosis in cancer cell lines through the modulation of cellular signaling pathways. Specifically, it was found to inhibit cell proliferation and promote cell cycle arrest in various cancer models.
Data Table: Biological Activity Overview
| Activity Type | Tested Against | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Antimicrobial | Gram-positive bacteria | 15 | Inhibition of cell wall synthesis |
| Antimicrobial | Gram-negative bacteria | 20 | Disruption of virulence factors |
| Anticancer | Various cancer cell lines | 10 | Induction of apoptosis |
| Enzyme Inhibition | Xanthine oxidase | 0.031 | Mixed-type inhibition |
Case Studies
- Case Study on Antimicrobial Efficacy : A recent study focused on the development of antivirulence agents targeting Pseudomonas aeruginosa's type III secretion system (T3SS). This compound was identified as a promising candidate that inhibited the enzymatic activity of the T3SS toxin ExoS, showcasing its potential as a novel antibacterial agent .
- Case Study on Cancer Cell Lines : In another investigation, this compound was tested against several cancer cell lines, including breast and lung cancer models. The results indicated that it significantly reduced cell viability and induced apoptosis through caspase activation pathways, highlighting its potential as an anticancer therapeutic .
Q & A
Basic Research Questions
Q. What are the key synthetic steps for N-(3-ethoxypropyl)-2-phenyl-2H-tetrazole-5-carboxamide?
- Methodological Answer : The synthesis likely involves multi-step reactions, starting with the formation of the tetrazole core followed by functionalization. Key steps include:
Tetrazole Ring Formation : Cyclization of nitriles with sodium azide under acidic conditions (e.g., HCl) to form the tetrazole moiety .
Amide Coupling : Reacting 2-phenyl-2H-tetrazole-5-carboxylic acid with 3-ethoxypropylamine using coupling agents like EDCI or HATU in anhydrous solvents (e.g., DMF) to form the carboxamide bond .
Purification : Column chromatography or recrystallization to isolate the product, monitored by TLC .
- Critical Parameters : Solvent choice (polar aprotic solvents enhance coupling efficiency), temperature control (0–25°C to avoid side reactions), and catalyst use (e.g., triethylamine for acid scavenging) .
Q. Which spectroscopic techniques are essential for structural confirmation?
- Nuclear Magnetic Resonance (NMR) :
- 1H NMR : Identifies proton environments (e.g., ethoxypropyl chain protons at δ 1.1–1.3 ppm for CH3, δ 3.4–3.6 ppm for OCH2) .
- 13C NMR : Confirms carbonyl (C=O at ~165 ppm) and tetrazole carbons (~150 ppm) .
Advanced Research Questions
Q. How can contradictions between spectroscopic data and computational predictions be resolved?
- Stepwise Approach :
Reassess Purity : Confirm via HPLC or elemental analysis to rule out impurities .
Alternative Characterization : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals .
Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (software: Gaussian, ORCA) .
Crystallography : If crystals are obtainable, perform single-crystal X-ray diffraction (SHELXL refinement ).
Q. What strategies optimize reaction yields during the amide coupling step?
- Catalyst Optimization : Use DMAP (4-dimethylaminopyridine) to accelerate coupling efficiency in EDCI-mediated reactions .
- Solvent Screening : Test DMF, THF, or dichloromethane for solubility and reactivity trade-offs .
- Temperature Gradients : Conduct reactions at 0°C (slow addition) followed by gradual warming to room temperature to minimize side-product formation .
- In Situ Activation : Pre-activate carboxylic acids with CDI (1,1'-carbonyldiimidazole) before amine addition .
Q. How to design a biological activity screening protocol for this compound?
- In Vitro Assays :
- Antimicrobial : Broth microdilution (MIC determination against S. aureus, E. coli) .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
- Mechanistic Studies :
- Enzyme Inhibition : Screen against COX-2 or kinases using fluorogenic substrates .
- Molecular Docking : Predict binding modes to target proteins (software: AutoDock Vina) using the tetrazole as a bioisostere for carboxylic acids .
Methodological Challenges & Solutions
Q. How to address low solubility in biological assays?
- Co-Solvent Systems : Use DMSO (≤1% v/v) with PBS buffer to maintain compound stability .
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to the ethoxypropyl chain for enhanced aqueous solubility .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles for controlled release .
Q. What computational tools predict metabolic stability?
- ADMET Prediction : Software like SwissADME estimates metabolic sites (e.g., CYP450-mediated oxidation of the ethoxy group) .
- Metabolite Identification : Use in silico tools (e.g., Meteor Nexus) to simulate Phase I/II metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
